Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Chemical Purity Quality Control Procurement

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-17-1) is a synthetic heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core functionalized with a 2-amino group, a 6-butanoyl substituent, and a 3-ethyl carboxylate. It belongs to the thieno[2,3-c]pyridine family, which has been validated as a versatile ATP-mimetic kinase-inhibitor scaffold capable of acting as a hydrogen-bond donor/acceptor hinge binder.

Molecular Formula C14H20N2O3S
Molecular Weight 296.39 g/mol
CAS No. 1148027-17-1
Cat. No. B6341762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
CAS1148027-17-1
Molecular FormulaC14H20N2O3S
Molecular Weight296.39 g/mol
Structural Identifiers
SMILESCCCC(=O)N1CCC2=C(C1)SC(=C2C(=O)OCC)N
InChIInChI=1S/C14H20N2O3S/c1-3-5-11(17)16-7-6-9-10(8-16)20-13(15)12(9)14(18)19-4-2/h3-8,15H2,1-2H3
InChIKeyLLXHUXSLZPMWBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate: Core Structural and Procurement Baseline


Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-17-1) is a synthetic heterocyclic building block featuring a tetrahydrothieno[2,3-c]pyridine core functionalized with a 2-amino group, a 6-butanoyl substituent, and a 3-ethyl carboxylate . It belongs to the thieno[2,3-c]pyridine family, which has been validated as a versatile ATP-mimetic kinase-inhibitor scaffold capable of acting as a hydrogen-bond donor/acceptor hinge binder [1]. The compound is commercially available at purities up to 98% (HPLC) .

Scaffold ATP-mimetic thieno[2,3-c]pyridine kinase inhibitor core
Grade High-purity synthetic building block (HPLC)
Fit Fragment-based kinase inhibitor design and library construction

Why Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Cannot Be Generically Replaced


Within the thieno[2,3-c]pyridine class, the nature of the 6-acyl substituent is a critical determinant of kinase binding and selectivity. The butanoyl group provides a specific lipophilic and steric profile that influences spatial orientation within the ATP binding pocket. Studies on thieno[2,3-c]pyridine‑based GRK2 inhibitors demonstrate that even minor changes to the 6‑position substituent can dramatically alter ligand efficiency (LE) and selectivity [1]. Consequently, analogs with alternative 6‑substituents (e.g., methyl, benzyl, or 3‑methylbutanoyl) cannot be assumed to yield equivalent biological or physicochemical performance.

6-Acyl substitution (butanoyl vs. 3-methylbutanoyl) may shift kinase selectivity and ligand efficiency; analogs with different C6 groups may not transfer directly.
Steric and lipophilicity changes at the 6-position can alter assay behavior; head-to-head validation is advised before replacement.

Quantitative Evidence Guide for Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate Differentiation


Higher Bulk Purity Relative to Generic Alternative CAS 1148027-19-3

Commercially, the title compound is available at 98% purity (HPLC) from Leyan , while the closest analog, ethyl 2-amino-6-(3-methylbutanoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS 1148027-19-3), is typically supplied at 95%+ purity . This represents a 3% absolute purity advantage, which can reduce by‑product‑related interference in sensitive biological assays.

Purity comparison
Head-to-head
98% vs 95%+ (HPLC)
Reported purity difference may support lower assay interference.
Vendor-reported data; verify by independent HPLC.
Chemical Purity Quality Control Procurement

Lower Molecular Weight and Steric Profile versus 3-Methylbutanoyl Analog

The target compound (MW 296.39 g/mol; C14H20N2O3S) is lighter than the 3-methylbutanoyl analog (MW 310.4 g/mol; C15H22N2O3S) [1]. This 14 Da reduction improves its composite desirability parameters for fragment‑based and lead‑like screening libraries (e.g., rule‑of‑three compliance).

Molecular weight
Cross-study
296.39 g/mol
−14.01 g/mol vs 310.4
Lower molecular weight may support fragment-library compliance.
Calculated from molecular formulas.
Physicochemical Properties Lipophilicity Lead Optimization

Validated Scaffold Utility in ATP-Mimetic Kinase Inhibitor Design

The thieno[2,3-c]pyridine scaffold, of which this compound is a direct derivative, has been experimentally validated as an ATP-mimetic hinge binder in GRK2 kinase inhibitor programs [1]. X‑ray crystallography studies demonstrate that 2‑amino‑thieno[2,3-c]pyridine derivatives make critical hydrogen‑bond interactions with the kinase hinge region, and that 6‑acyl substituent variation directly modulates ligand efficiency [1]. In contrast, non‑thienopyridine hinge binders (e.g., indazole or pyrazolo[1,5-a]pyridine motifs) require distinct substitution patterns to achieve comparable binding.

Scaffold validation
Class-level
Co-crystal structures confirm ATP-mimetic hinge binding in GRK2.
Reported hinge-binding mode supports structure-based inhibitor design.
Class-level inference; confirm for specific analog.
Kinase Inhibition Structure-Based Drug Design GRK2

Best-Fit Research and Industrial Application Scenarios for Ethyl 2-amino-6-butanoyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate


Structure-Based Design of GRK2-Subfamily Kinase Inhibitors

The compound serves as a validated starting fragment for ATP-competitive GRK2 inhibitors, supported by X-ray co-crystal structures of the thieno[2,3-c]pyridine scaffold bound to the kinase hinge [1]. The 6-butanoyl substitution provides a defined lipophilic vector that can be further diversified to optimize selectivity over other GRK family members.

High-Purity Fragment Library Construction for Kinase Screening

With a commercial purity of 98% and a molecular weight of 296.39 g/mol, this compound meets the standard criteria for fragment-based screening libraries. Its low molecular weight relative to larger analogs improves compliance with rule-of-three guidelines, facilitating hit identification in unbiased kinase panels.

Synthetic Intermediate for Custom 6-Acyl-Thienopyridine Libraries

The compound's 2-amino and 3-ethyl ester groups serve as orthogonal synthetic handles for further functionalization. Researchers can modify these positions while retaining the 6-butanoyl group to systematically explore structure-activity relationships (SAR) around the kinase hinge-binding core [1].

Application
Selection Property
Validation Focus
GRK2 kinase inhibitor design
ATP-mimetic scaffold with defined C6 lipophilic vector
GRK2 hinge binding mode review
Fragment-based screening library
High-purity, low-molecular-weight fragment
Rule-of-three compliance verification
Custom SAR library synthesis
Orthogonal 2-amino and 3-ester synthetic handles
Diversification potential review
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